3',4'-Dihydroxyetoposide
CAS No.: 100007-54-3
Cat. No.: VC20779371
Molecular Formula: C₂₈H₃₀O₁₃
Molecular Weight: 574.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100007-54-3 |
|---|---|
| Molecular Formula | C₂₈H₃₀O₁₃ |
| Molecular Weight | 574.5 g/mol |
| IUPAC Name | (5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4-dihydroxy-5-methoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
| Standard InChI | InChI=1S/C28H30O13/c1-10-35-8-19-26(39-10)23(31)24(32)28(40-19)41-25-13-6-17-16(37-9-38-17)5-12(13)20(21-14(25)7-36-27(21)33)11-3-15(29)22(30)18(4-11)34-2/h3-6,10,14,19-21,23-26,28-32H,7-9H2,1-2H3/t10-,14+,19-,20-,21+,23-,24-,25-,26-,28+/m1/s1 |
| Standard InChI Key | CYOJPLOJEPTJMM-FMEAWWTOSA-N |
| Isomeric SMILES | C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O |
| SMILES | CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O |
| Canonical SMILES | CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)O)O)O |
Introduction
Chemical Structure and Properties
3',4'-Dihydroxyetoposide belongs to the epipodophyllotoxin family of compounds, which are semisynthetic derivatives of podophyllotoxin. While etoposide (the parent compound) contains a five-ring system with a β-D-glucopyranoside moiety, 3',4'-Dihydroxyetoposide features additional hydroxyl groups at the 3' and 4' positions of the phenyl ring.
The chemical formula for 3',4'-Dihydroxyetoposide corresponds to the modifications of the base etoposide structure (C₂₉H₃₂O₁₃), with additional oxygen atoms to account for the hydroxyl groups. Like its parent compound, it likely maintains poor water solubility but demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) .
Physical and Chemical Characteristics
The physicochemical properties of 3',4'-Dihydroxyetoposide can be inferred from its structural relationship to etoposide. The following table compares the predicted properties of 3',4'-Dihydroxyetoposide with those of etoposide:
| Property | Etoposide | 3',4'-Dihydroxyetoposide (Predicted) |
|---|---|---|
| Physical Form | White crystalline powder | Crystalline powder |
| Solubility | Almost insoluble in water, soluble in DMSO | Likely poor water solubility, enhanced polarity |
| Stability | Sensitive to light and heat | Potentially more reactive due to additional hydroxyl groups |
| Molecular Weight | 588.56 | Higher than etoposide due to additional hydroxyl groups |
| pKa | 9.8 (at 25°C) | Likely lower due to additional hydroxyl groups |
The additional hydroxyl groups at the 3' and 4' positions likely increase the compound's polarity compared to etoposide, which may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles.
Synthesis and Preparation Methods
The synthesis of 3',4'-Dihydroxyetoposide likely involves modification of the etoposide structure or direct condensation methods similar to those used for etoposide preparation.
General Synthetic Approach
The preparation of 3',4'-Dihydroxyetoposide may follow a synthetic pathway similar to that of etoposide, which involves the condensation of 4'-demethyl-epipodophyllotoxin with a glycoside moiety. Based on established synthetic routes for etoposide derivatives, a potential synthetic pathway could involve:
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Starting with 4'-demethyl-epipodophyllotoxin as the base compound
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Introducing hydroxyl groups at the 3' and 4' positions through controlled oxidation reactions
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Condensation with 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose in the presence of a catalyst such as trimethylsilyl trifluoromethane sulfonate (TMSOTf)
The specific reaction conditions would need to be carefully controlled to ensure selective hydroxylation at the desired positions without affecting other reactive functional groups in the molecule.
Advanced Synthesis Techniques
Modern synthetic approaches might employ protecting group strategies to selectively modify the 3' and 4' positions. The final step would likely involve conditions similar to those described for etoposide synthesis:
"An oven-dried, three-neck 250 mL round bottom flask was fitted with a stir bar, low temperature thermometer, septa and argon inlet, was introduced with [the modified] 4'-demethyl-epi-podophyllotoxin (1 mmol), dry molecular sieve (1/16 δ pellets) and anhydrous dichloromethane (20-50% concentration)" .
The reaction would typically be conducted under anhydrous conditions at low temperatures (-40°C to -60°C) to ensure proper selectivity and yield.
Mechanism of Action
3',4'-Dihydroxyetoposide likely shares its primary mechanism of action with etoposide, functioning as a topoisomerase II inhibitor, but with potentially enhanced activity due to its structural modifications.
DNA Topoisomerase II Inhibition
Like etoposide, 3',4'-Dihydroxyetoposide likely acts by forming a stable complex with DNA and topoisomerase II enzyme, preventing the religation of DNA strands during the topoisomerase reaction cycle . This mechanism results in:
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Accumulation of covalent topoisomerase II-cleaved DNA complexes
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Persistent double-strand breaks in DNA
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Disruption of DNA replication and repair processes
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Cell cycle arrest primarily in the S and G2 phases
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Induction of apoptosis in rapidly dividing cells, particularly cancer cells
The additional hydroxyl groups at the 3' and 4' positions might enhance the compound's interaction with topoisomerase II, potentially resulting in stronger binding affinity and increased efficacy compared to etoposide.
Cellular Response Pathways
The DNA damage induced by 3',4'-Dihydroxyetoposide would be expected to activate cellular DNA damage response pathways. Based on known responses to etoposide:
"Etoposide triggers the activation of ATM and of its downstream kinase Chk2... The activation of ATM kinase triggered by etoposide eventually leads to the formation of subnuclear repair foci containing the MRN (Mre11/Rad50/NBS1) complex" .
These cellular responses would lead to cell cycle checkpoint activation, attempted DNA repair, and potentially apoptosis if the damage exceeds repair capacity. The 3',4'-dihydroxy modification might influence the intensity or duration of these cellular responses.
Pharmacological Properties
The pharmacological profile of 3',4'-Dihydroxyetoposide can be extrapolated from known properties of etoposide, with expected modifications due to the additional hydroxyl groups.
Pharmacokinetics
The additional hydroxyl groups in 3',4'-Dihydroxyetoposide likely alter its pharmacokinetic profile compared to etoposide. Predicted differences include:
| Parameter | Etoposide | 3',4'-Dihydroxyetoposide (Predicted) |
|---|---|---|
| Absorption | Poor oral bioavailability due to low water solubility | Potentially improved absorption due to increased polarity |
| Distribution | Moderate protein binding | Potentially altered protein binding and tissue distribution |
| Metabolism | Primarily hepatic via CYP3A4 | Similar hepatic metabolism with possible additional metabolic pathways |
| Excretion | Primarily renal and biliary | Similar elimination routes with potentially modified clearance rates |
The increased polarity conferred by the additional hydroxyl groups might improve certain pharmacokinetic parameters while potentially introducing new challenges in formulation and stability.
Structure-Activity Relationship
Structure-activity relationship studies of podophyllotoxin derivatives provide insights into how the 3',4'-dihydroxy modification might affect activity:
"Modifications at the C-4 position in ring C are mostly acceptable and bulky groups at this position enhance both anticancer and topoisomerase activities" .
While this observation pertains to the C-4 position specifically, it suggests that structural modifications of the base epipodophyllotoxin structure can significantly impact biological activity. The additional hydroxyl groups at the 3' and 4' positions likely influence:
DNA Damage and Repair Mechanisms
The DNA damage caused by 3',4'-Dihydroxyetoposide likely triggers specific repair responses similar to those observed with etoposide treatment.
DNA Repair Pathways
Based on research with etoposide, the primary repair pathway involved in addressing 3',4'-Dihydroxyetoposide-induced DNA damage is likely non-homologous end joining (NHEJ):
"In contrast, DNA repair and recombination protein RAD54 knock out cells (defective in HR) are much less hypersensitive. Collectively these results provide evidence that NHEJ is the predominant pathway for the repair of etoposide-induced TopoII-mediated DNA damage" .
The efficiency of NHEJ in repairing damage caused by 3',4'-Dihydroxyetoposide might differ from that observed with etoposide due to potential differences in the nature or persistence of the DNA-topoisomerase II complexes formed.
Cell Cycle Effects
Like etoposide, 3',4'-Dihydroxyetoposide would be expected to cause cell cycle arrest primarily in the G2 phase:
"It mainly takes effects on S phase, G2 phase cells, and caused cell arrest in the G2 phase" .
This cell cycle specificity is crucial for its anticancer activity, as it allows for selective targeting of rapidly dividing cancer cells while potentially sparing some normal tissues with lower proliferation rates.
Comparison with Related Compounds
3',4'-Dihydroxyetoposide belongs to a family of epipodophyllotoxin derivatives with varying modifications and anticancer properties.
Structural Comparison
The following table compares key structural features of 3',4'-Dihydroxyetoposide with related compounds:
Current Research and Future Directions
Research on epipodophyllotoxin derivatives continues to explore new modifications that might enhance efficacy or overcome resistance mechanisms.
Overcoming Resistance
One of the major challenges with etoposide therapy is the development of resistance. The 3',4'-dihydroxy modification might address some resistance mechanisms:
"The experimental study has found that the complex can be reversed with the elimination of drug. In that case, Top II will become free again so the damaged DNA get repair again, reducing its anti-tumor effect" .
If the 3',4'-dihydroxy modification enhances binding stability or alters the reversibility of the topoisomerase II-DNA complex, it might help overcome this form of resistance.
Combinatorial Therapy Approaches
Like other topoisomerase II inhibitors, 3',4'-Dihydroxyetoposide might be particularly effective in combination with other anticancer agents. Potential combination strategies might include:
These combinatorial approaches could potentially enhance efficacy while allowing for reduced dosing of individual components, potentially minimizing toxicity.
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